2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C14H13Cl2NO3S, and it has a molecular weight of 346.22892 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common for sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a new sulfonamide.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not well-defined in the literature. as a sulfonamide, it may exert its effects by inhibiting enzymes that are crucial for the survival of microorganisms. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C14H13Cl2NO3S |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-6-13(20-2)12(7-9)17-21(18,19)14-8-10(15)4-5-11(14)16/h3-8,17H,1-2H3 |
InChI Key |
XYBTWEXBWWWDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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